N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide
Overview
Description
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide, commonly known as DM-BQCA, is a chemical compound that has gained significant attention in the field of scientific research. DM-BQCA is a potent and selective allosteric modulator of the AMPA-type glutamate receptor, which is a key player in synaptic plasticity and learning and memory processes.
Mechanism of Action
DM-BQCA acts as an allosteric modulator of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. DM-BQCA selectively binds to a specific site on the receptor, known as the modulatory site, and enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This results in increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
DM-BQCA has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory formation, in various brain regions, including the hippocampus and prefrontal cortex. DM-BQCA has also been shown to increase the number of AMPA receptors at the synapse, which is thought to contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of DM-BQCA is its high potency and selectivity for the AMPA receptor, which allows for precise modulation of synaptic plasticity and cognitive function. However, DM-BQCA is also highly lipophilic, which can make it difficult to dissolve in aqueous solutions and may limit its use in certain experimental paradigms.
Future Directions
There are several potential future directions for research on DM-BQCA. One area of interest is the development of more potent and selective allosteric modulators of the AMPA receptor, which could have even greater therapeutic potential. Another area of interest is the investigation of the long-term effects of DM-BQCA on synaptic plasticity and cognitive function, as well as its potential for use in combination with other drugs or therapies. Finally, the development of new animal models and experimental paradigms could help to further elucidate the mechanisms underlying the cognitive-enhancing effects of DM-BQCA.
Scientific Research Applications
DM-BQCA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. DM-BQCA has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these disorders.
properties
IUPAC Name |
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-25(2)29-22-13-12-17(14-23(22)30-25)26-24(28)19-15-21(16-8-4-3-5-9-16)27-20-11-7-6-10-18(19)20/h3-15H,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELZBXSAXBPWSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-phenylquinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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